molecular formula C21H23N5O4S B2471667 ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate CAS No. 1223994-79-3

ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate

Cat. No.: B2471667
CAS No.: 1223994-79-3
M. Wt: 441.51
InChI Key: YDTIVMXQMNEAAR-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a thiazolopyrimidine core, piperidine ring, and ester group, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves a multi-step process:

    Formation of the Thiazolopyrimidine Core: The initial step involves the synthesis of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. Piperidine is reacted with the thiazolopyrimidine intermediate under controlled conditions to form the desired product.

    Acetylation and Esterification: The final steps involve the acetylation of the intermediate compound followed by esterification with ethyl alcohol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used in substitution reactions under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its complex structure and biological activity.

    Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazolopyrimidine core and piperidine ring are crucial for binding to the active sites of these targets, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate can be compared with other thiazolopyrimidine derivatives and piperidine-containing compounds:

    Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core but may differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Piperidine-Containing Compounds: Compounds with a piperidine ring exhibit diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities.

List of Similar Compounds

  • 7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine
  • Ethyl 4-{2-[7-oxo-2-(morpholin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate
  • 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoic acid

Properties

IUPAC Name

ethyl 4-[[2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-30-20(29)14-6-8-15(9-7-14)23-16(27)12-26-13-22-18-17(19(26)28)31-21(24-18)25-10-4-3-5-11-25/h6-9,13H,2-5,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTIVMXQMNEAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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